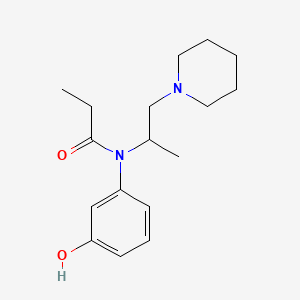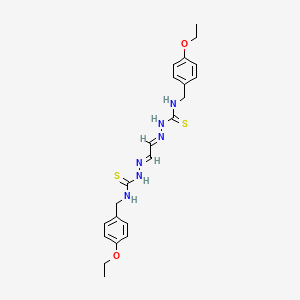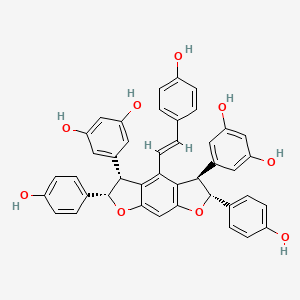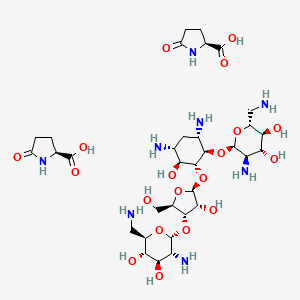
2-Naphthaleneacetic acid, 6-(2-methyl-1-oxopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthaleneacetic acid, 6-(2-methyl-1-oxopropyl)- is an organic compound with the molecular formula C16H16O3 and a molecular weight of 256.301 g/mol . This compound is a derivative of naphthaleneacetic acid, featuring a naphthalene ring substituted with an acetic acid group and a 2-methyl-1-oxopropyl group. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthaleneacetic acid, 6-(2-methyl-1-oxopropyl)- typically involves the introduction of the 2-methyl-1-oxopropyl group to the naphthaleneacetic acid framework. This can be achieved through Friedel-Crafts acylation, where naphthaleneacetic acid reacts with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include anhydrous solvents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthaleneacetic acid, 6-(2-methyl-1-oxopropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the naphthalene ring or the acetic acid side chain.
Wissenschaftliche Forschungsanwendungen
2-Naphthaleneacetic acid, 6-(2-methyl-1-oxopropyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Naphthaleneacetic acid, 6-(2-methyl-1-oxopropyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural features. The naphthalene ring and the acetic acid moiety can participate in binding interactions with proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthaleneacetic acid: A simpler derivative without the 2-methyl-1-oxopropyl group.
1-Naphthaleneacetic acid: An isomer with the acetic acid group attached to the 1-position of the naphthalene ring.
6-Methoxy-α-methyl-2-naphthaleneacetic acid: A derivative with a methoxy group and a methyl group on the naphthalene ring.
Uniqueness
2-Naphthaleneacetic acid, 6-(2-methyl-1-oxopropyl)- is unique due to the presence of the 2-methyl-1-oxopropyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall functionality compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
91040-95-8 |
|---|---|
Molekularformel |
C16H16O3 |
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
2-[6-(2-methylpropanoyl)naphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C16H16O3/c1-10(2)16(19)14-6-5-12-7-11(8-15(17)18)3-4-13(12)9-14/h3-7,9-10H,8H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
DYQZFKYDCVBNCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C1=CC2=C(C=C1)C=C(C=C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


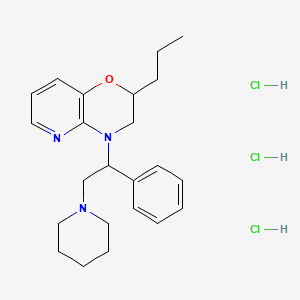

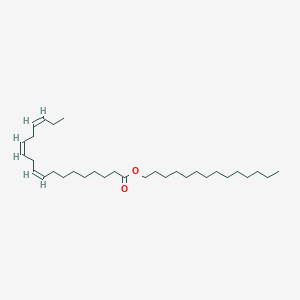

![(6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12754545.png)

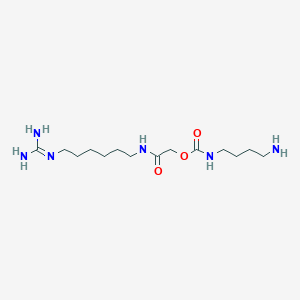
![calcium;[(Z)-1-chlorobutylideneamino] N,N-diethylcarbamate;dichloride](/img/structure/B12754554.png)

